

Application Notes and Protocols for (-)-Dizocilpine Maleate in Rodent Studies

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Compound of Interest

Compound Name: (-)-Dizocilpine maleate

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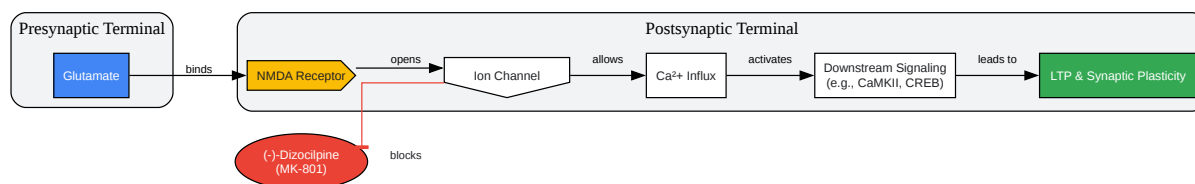
Introduction

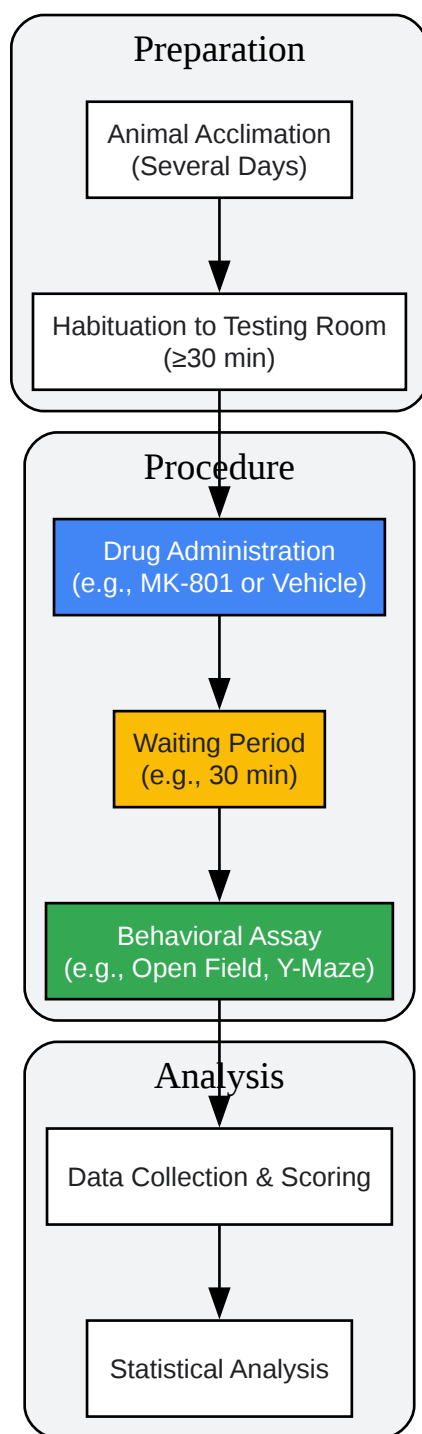
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^[1] Its ability to block the ion channel of the NMDA receptor, thereby inhibiting calcium influx, makes it a valuable tool in neuroscience research.^[1] MK-801 is widely utilized to model neuropsychiatric and neurodegenerative disorders in rodents, particularly for studying symptoms associated with schizophrenia and cognitive dysfunction.^{[2][3]} These application notes provide a comprehensive overview of MK-801 dosage, administration, and experimental protocols for various rodent studies, supported by quantitative data and detailed methodologies.

Mechanism of Action

MK-801 exerts its effects by binding to a site within the ion channel of the NMDA receptor.^[1] This action is use-dependent, meaning the channel must first be opened by the binding of glutamate and a co-agonist (glycine or D-serine) for MK-801 to block it.^[1] The resulting blockade of Ca^{2+} influx disrupts downstream signaling pathways crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism fundamental for learning and memory.^[1]

Signaling Pathway of MK-801 Action





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References

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